1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound characterized by the presence of both sulfonyl and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl chloride with sodium sulfonate to form 3-chlorobenzyl sulfonate. This intermediate is then reacted with pyrrolidine in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-((3-Bromobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- 1-((3-Methylbenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- 1-((3-Nitrobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
Comparison: 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in medicinal chemistry.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methylsulfonyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S2/c18-15-6-4-5-14(11-15)13-24(20,21)19-10-9-17(12-19)25(22,23)16-7-2-1-3-8-16/h1-8,11,17H,9-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOORJGVIFJICL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.